molecular formula C8F8O2 B089172 Pentafluorophenyl trifluoroacetate CAS No. 14533-84-7

Pentafluorophenyl trifluoroacetate

Cat. No. B089172
CAS RN: 14533-84-7
M. Wt: 280.07 g/mol
InChI Key: VCQURUZYYSOUHP-UHFFFAOYSA-N
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Patent
US08207340B2

Procedure details

To a 0° C. crude solution of compound 2 (4.1 g, 15.34 mmol) and triethylamine (6.4 mL, 46.02 mmol) in dicholoromethane (200 mL) was added pentafluorophenyl trifluoroacetate (6.35 mL, 36.82 mmol) via syringe over 3 min. After another 5 min, the ice bath was removed and the reaction mixture stirred while warming to room temperature for another 2 hours. The reaction mixture was concentrated in vacuo, and the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1) to give compound 3 (3.5 g, 50% yield).
Name
compound 2
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C(OC(C)C)C=CC=1C(N[C@@H](C[C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[C:20]3C(C)=CC=C[N:21]3[CH:27]=2)=CC=1)CCO)=O.C(N(CC)CC)C.FC(F)(F)C(OC1C(F)=C(F)C(F)=C(F)C=1F)=O>>[N:21]1[C:27]2[CH:12]=[CH:17][CH:16]=[CH:15][C:18]=2[NH:19][CH:20]=1

Inputs

Step One
Name
compound 2
Quantity
4.1 g
Type
reactant
Smiles
ClC1=C(C(=O)N[C@H](CCO)CC2=CC=C(C=C2)C=2N=C3N(C=CC=C3C)C2)C=CC(=C1Cl)OC(C)C
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.35 mL
Type
reactant
Smiles
FC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CNC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 193.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.